N1-(2-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-12-16(9-10-17(14)24-11-5-8-19(24)25)23-21(27)20(26)22-13-15-6-3-4-7-18(15)28-2/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGQQBWYKATZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, identified by its CAS number 941957-77-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N3O4, with a molecular weight of 381.4 g/mol. Its detailed chemical structure is critical for understanding its biological activity, as modifications in the structure can lead to variations in potency and selectivity against biological targets.
| Property | Value |
|---|---|
| CAS Number | 941957-77-3 |
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 381.4 g/mol |
Research into the biological activity of this compound suggests it may exhibit antiproliferative properties, particularly against cancer cell lines. The mechanism by which it exerts these effects is likely related to its ability to interfere with cellular signaling pathways involved in proliferation and survival.
Case Study: Antiproliferative Activity
A study conducted on various oxalamide derivatives indicated that compounds similar to this compound exhibited significant antiproliferative effects on human cancer cells. The study utilized the chick chorioallantoic membrane (CAM) assay to evaluate the efficacy of these compounds in vivo, demonstrating that modifications in the oxalamide structure can enhance biological activity .
Biological Evaluation
The biological evaluation of this compound has been limited but promising. In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, suggesting potential as an anticancer agent.
Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in substituents on the aromatic rings and modifications in the oxalamide backbone can significantly influence its biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups has been shown to alter binding affinity and selectivity for specific targets.
Future Directions
Future research should focus on:
- In-depth SAR studies : To identify key structural features that enhance biological activity.
- Mechanistic studies : To elucidate the pathways affected by this compound.
- In vivo evaluations : To assess therapeutic potential and toxicity profiles in animal models.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
The following table summarizes key structural features and applications of oxalamide derivatives compared to the target compound:
Key Structural and Functional Insights
- Substituent Impact on Activity: Antiviral Activity: Thiazole-pyrrolidine hybrids (e.g., compound 15) demonstrate synergistic effects in HIV inhibition, suggesting the target compound’s 2-oxopyrrolidinyl group may similarly modulate binding to viral targets . Enzyme Inhibition: Strong electron-withdrawing groups (e.g., CF₃ in compound 24) enhance cytochrome P450 inhibition, whereas the target’s 3-methyl group may offer steric or electronic modulation .
Metabolic Stability :
Synthetic Challenges :
- Yields for oxalamides vary widely (35–53% in antiviral analogs vs. 50% in compound 24 ). The target’s 4-(2-oxopyrrolidin-1-yl)phenyl group may require specialized coupling reagents or protecting groups, impacting scalability.
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling 2-methoxybenzylamine with 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline via oxalyl chloride intermediates. Key steps include:
- Reaction Conditions : Use anhydrous dichloromethane under nitrogen to prevent hydrolysis of intermediates .
- Catalysts : Employ triethylamine as a base to neutralize HCl byproducts during amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .
Example Data: A similar oxalamide derivative achieved 85% yield after optimizing solvent (DMF vs. THF) and temperature (0–5°C for coupling) .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify methoxybenzyl protons (δ 3.8–4.0 ppm for OCH₃) and pyrrolidinone carbonyl carbons (δ 170–175 ppm) .
- IR Spectroscopy : Detect oxalamide C=O stretches (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the oxalamide backbone .
Q. Which preliminary biological assays are suitable for initial bioactivity screening?
- Methodological Answer :
- In Vitro Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and permeability (Caco-2 assays) to assess bioavailability .
- Metabolite Identification : Use LC-MS to detect oxidative metabolites (e.g., demethylation of the methoxy group) that may reduce efficacy .
- Dose Escalation : Compare in vitro IC₅₀ values with in vivo dosing (e.g., 5–50 mg/kg in murine models) to identify therapeutic windows .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 2-oxopyrrolidinyl with piperidinone or morpholine) and test activity .
- 3D-QSAR Modeling : Use molecular docking (AutoDock Vina) to correlate substituent electronegativity with target binding (e.g., COX-2 or β-lactamase) .
Example Finding: A chlorine substitution on the benzyl group increased antimicrobial potency by 10-fold compared to methoxy analogs .
Q. How can the compound’s mechanism of action be elucidated at the molecular level?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- Crystallography : Co-crystallize with suspected targets (e.g., enzymes) to resolve binding modes (PDB deposition) .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., inflammatory mediators) to validate functional pathways .
Q. What protocols ensure compound stability during pharmacological studies?
- Methodological Answer :
- Solubility Optimization : Use co-solvents (DMSO/PEG-400) for in vivo studies; measure logP via shake-flask method (target logP <3 for oral bioavailability) .
- Stability Testing : Incubate in PBS (pH 7.4) and liver microsomes to assess hydrolytic/metabolic degradation .
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation .
Data Contradiction Analysis Example
- Issue : Inconsistent IC₅₀ values between enzyme inhibition assays and cell-based studies.
- Resolution :
Verify assay conditions (e.g., ATP concentrations in kinase assays affect compound potency) .
Check for off-target effects using RNA-seq profiling of treated cells .
Re-evaluate cell membrane permeability via PAMPA assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
